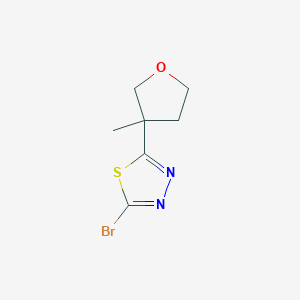

2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-7(2-3-11-4-7)5-9-10-6(8)12-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUZEUPENVZIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)C2=NN=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a thiadiazole derivative using bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole compounds.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of 1,3,4-thiadiazole, including 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole, exhibit a range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Studies have highlighted the cytotoxic properties of thiadiazole derivatives against cancer cell lines. For example, certain derivatives have exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- Anti-inflammatory Effects : Some studies suggest that thiadiazole compounds may possess anti-inflammatory properties, contributing to their potential as therapeutic agents .

Case Study 1: Anticancer Activity

In a study evaluating various thiadiazole derivatives, this compound was tested for its ability to inhibit tumor growth. The compound demonstrated notable cytotoxicity against several cancer cell lines with an IC50 value of approximately 4.27 µg/mL against SK-MEL-2 cells . This indicates its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria . The study highlighted its effectiveness compared to standard antibiotics.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-methyl-1,3,4-thiadiazole | Methyl group instead of methyloxolan | Antimicrobial |

| 2-Chloro-5-(4-methylpiperidinyl)-1,3,4-thiadiazole | Chlorine substitution; piperidine group | Antitumor |

| 2-Amino-5-(phenyl)-1,3,4-thiadiazole | Amino group at position two | Anti-inflammatory |

This table illustrates how variations in substituents can significantly influence biological activities and applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The bromine atom and the thiadiazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes critical differences between 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole and structurally related thiadiazole derivatives:

Key Observations:

Reactivity at Bromine : Bromine at position 2 in thiadiazoles is highly reactive. For example, in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, bromine undergoes substitution with secondary amines . This suggests that this compound could similarly participate in nucleophilic aromatic substitution or cross-coupling reactions.

Substituent Effects :

- Electron-withdrawing groups (e.g., difluoromethyl in ) increase electrophilicity and instability, necessitating inert storage conditions .

- Bulky groups (e.g., 3-methyloxolan-3-yl) may hinder crystallization but improve solubility in polar solvents.

Biological Activity : While the target compound’s bioactivity is unreported, structurally related thiadiazoles exhibit antimicrobial , insecticidal, and fungicidal properties . The 3-methyloxolan moiety may enhance membrane permeability, a hypothesis supported by triazole derivatives with improved antimicrobial activity when combined with lipophilic groups .

Crystallographic and Stability Considerations

- Planarity : The thiadiazole ring in 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is planar, with a dihedral angle of 40.5° relative to the benzene ring . This planarity may enhance π-π stacking in the target compound, affecting its solid-state properties.

- Stability : Brominated thiadiazoles with electron-withdrawing groups (e.g., difluoromethyl) require storage at 2–8°C under inert atmospheres , suggesting similar precautions for the target compound.

Biological Activity

2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole, a member of the thiadiazole family, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a thiadiazole ring, which contribute to its reactivity and interactions with biological targets.

- Chemical Formula : C₇H₈BrN₂OS

- Molecular Weight : 230.12 g/mol

- CAS Number : 1892726-05-4

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : A thiadiazole derivative is brominated using bromine or a brominating agent in solvents like acetic acid.

- Reaction Conditions : The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The mechanism of action for anticancer activity involves the compound's ability to inhibit specific enzymes or proteins essential for cancer cell survival. Studies have demonstrated that derivatives of thiadiazoles can induce apoptosis in cancer cells by activating pathways associated with cell death .

Case Studies

- Antifungal Activity : In vitro studies demonstrated that this compound exhibited potent antifungal activity against Candida albicans, with an IC50 value significantly lower than that of standard antifungal agents .

- Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that it effectively reduced cell viability in a dose-dependent manner with minimal toxicity to normal cells .

The biological activity of this compound is attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Molecular Interactions : The bromine atom enhances binding affinity to target proteins due to its electronegative nature, facilitating stronger interactions with biological macromolecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole | Structure | Moderate | High |

| 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole | Structure | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.